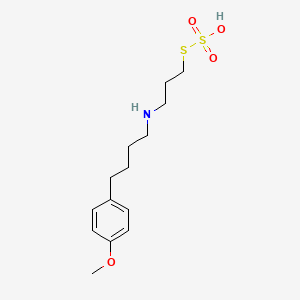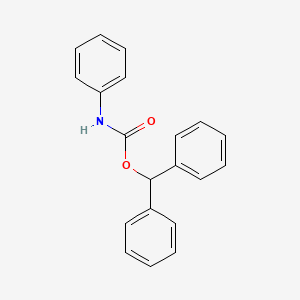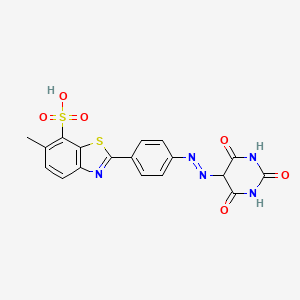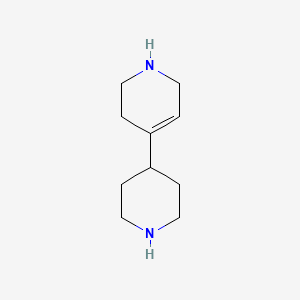
Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- typically involves the hydrogenation of pyridine derivatives under specific conditions. One common method includes the catalytic hydrogenation of pyridine using palladium or platinum catalysts at elevated temperatures and pressures .
Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalytic systems and controlled hydrogenation processes is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine N-oxides.
Reduction: It can be further reduced to fully saturated piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential neuroprotective and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- involves its interaction with specific molecular targets. For instance, it can cross the blood-brain barrier and selectively target dopaminergic neurons, which is significant in the context of neurodegenerative diseases like Parkinson’s . The compound’s effects are mediated through its binding to receptors and enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,4-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
- 1-Methyl-1,2,3,6-tetrahydropyridine
Comparison: Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other tetrahydropyridine derivatives, it exhibits unique reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
50387-17-2 |
|---|---|
Molekularformel |
C10H18N2 |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
4-piperidin-4-yl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C10H18N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1,10-12H,2-8H2 |
InChI-Schlüssel |
VLJPTOSWVGRETM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



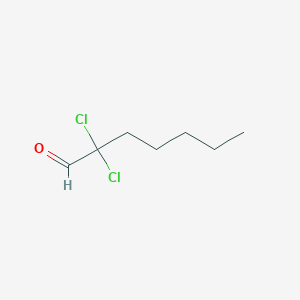
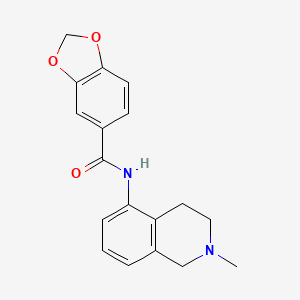

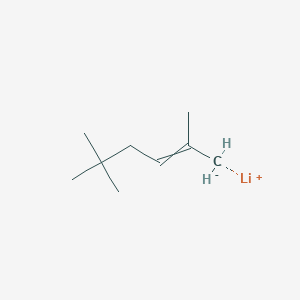


![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)

